2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate
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Overview
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate is a chemical compound with the molecular formula C13H18O5 and a molecular weight of 254.279 g/mol . It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers . This compound is known for its sweet taste and fragrance, as well as its low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate typically involves the reaction of benzoic acid or benzoyl chloride with triethylene glycol . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures . The general reaction scheme is as follows:
Benzoic acid+Triethylene glycol→2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reactants are mixed in a reaction vessel and heated to the desired temperature. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate can undergo various chemical reactions, including:
Esterification: Reaction with acids to form esters.
Hydrolysis: Reaction with water to break down into benzoic acid and triethylene glycol.
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid.
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Esterification: Formation of esters.
Hydrolysis: Formation of benzoic acid and triethylene glycol.
Oxidation: Formation of oxidized derivatives of the compound.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer to improve the flexibility and processability of plastics and rubber.
Biology: Employed in the synthesis of various biochemical compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and low toxicity.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility . In biochemical applications, it may act as a solubilizing agent, enhancing the solubility and bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
- Diethylene glycol benzoate
- Triethylene glycol monobenzoate
- Tetraethylene glycol p-toluenesulfonate
Comparison: 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties . This makes it particularly effective as a plasticizer and solubilizing agent compared to similar compounds .
Properties
CAS No. |
23022-51-7 |
---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl benzoate |
InChI |
InChI=1S/C13H18O5/c14-6-7-16-8-9-17-10-11-18-13(15)12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
InChI Key |
SQOOCOWOFKBMOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOCCO |
Origin of Product |
United States |
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